N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO/c1-9-3-4-11(7-10(9)2)15(22)21-14-8-12(16(18,19)20)5-6-13(14)17/h3-8H,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOOFLMDRSUMHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .
Chemical Reactions Analysis
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related benzamide derivatives:
Functional Insights
- Antimicrobial vs. Pesticidal Activity: The target compound’s antimicrobial application contrasts with pesticidal uses of analogs like diflufenican and flutolanil. This divergence highlights how minor structural changes (e.g., pyridine vs. benzene rings, substituent positions) redirect biological activity .
- Role of Trifluoromethyl (CF₃) Groups : CF₃ groups are prevalent in both antimicrobial and pesticidal compounds due to their electron-withdrawing nature, metabolic stability, and enhanced membrane permeability. However, their position (e.g., para vs. meta) modulates target specificity .
- Chloro and Fluoro Substituents : Chloro groups (as in the target compound) and fluoro groups (as in diflufenican) improve binding to hydrophobic pockets in enzymes or receptors. Fluorine’s smaller size may reduce steric hindrance compared to chlorine .
- In contrast, flutolanil’s isopropoxy group balances lipophilicity and solubility for systemic fungicide action .
Research Findings and Implications
- Antimicrobial Potential: The target compound’s activity suggests that chloro-CF₃-phenyl and dimethylbenzamide moieties synergize to disrupt microbial enzymes or membranes. Further optimization could involve varying substituent positions or introducing heterocycles .
- Agrochemical Design: Pesticidal analogs like diflufenican and flutolanil demonstrate the importance of hybrid scaffolds (e.g., pyridine-phenoxy or isopropoxy-CF₃) for targeting specific pathways (e.g., carotenoid biosynthesis in weeds) .
- Patent Innovations: Recent patents (e.g., triazolo-oxazine derivatives) emphasize the trend toward complex substituents to improve selectivity and resistance management in herbicides and fungicides .
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide is an organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activity. This compound is of interest in various fields, including pharmaceuticals and materials science, due to its unique structure and reactivity.
Chemical Structure
The compound's IUPAC name is this compound, and it has the following chemical identifiers:
- CAS Number : 349108-88-9
- Molecular Formula : C16H13ClF3NO
- Molecular Weight : 349.73 g/mol
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively.
The mechanism of action involves binding to specific molecular targets, which can inhibit enzyme activity or modulate receptor function. This interaction leads to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds and provided insights into the potential therapeutic applications of this compound.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Biological Target | Activity | Reference |
|---|---|---|---|
| This compound | Unknown Enzyme | Inhibitory | |
| Benzamide Riboside | Dihydrofolate Reductase | Inhibitory | |
| 4-Chloro-benzamides | RET Kinase | Inhibitory |
Case Study: Inhibition of Enzymatic Activity
In a study focusing on enzyme inhibition, researchers found that compounds structurally similar to this compound exhibited significant inhibitory effects on dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis. This inhibition was linked to reduced cellular levels of NADPH, leading to destabilization of DHFR protein levels in resistant cancer cell lines .
Applications in Medicine
The potential therapeutic applications of this compound include:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory effects.
- Antitumor Activity : Its ability to inhibit specific kinases may position it as a candidate for cancer therapy.
Q & A
Q. How can researchers confirm the molecular structure of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide post-synthesis?
- Methodological Answer : Structural validation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For example, the chloro and trifluoromethyl groups produce distinct splitting patterns in NMR, while HRMS can resolve isotopic signatures of chlorine and fluorine .
Q. What synthetic strategies are effective for preparing this compound?
- Methodological Answer : A multi-step approach is typical:
- Step 1 : Activate the carboxylic acid group in 3,4-dimethylbenzoic acid using coupling agents (e.g., HATU or EDCI) to form an amide bond with 2-chloro-5-(trifluoromethyl)aniline.
- Step 2 : Purify intermediates via column chromatography and validate each step using thin-layer chromatography (TLC).
This method aligns with protocols for structurally similar benzamide derivatives .
Q. Which analytical techniques are critical for assessing the purity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) quantifies purity, while elemental analysis (C, H, N) verifies stoichiometric ratios. Differential scanning calorimetry (DSC) can further characterize thermal stability and detect polymorphic forms .
Advanced Research Questions
Q. How can researchers investigate the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Use kinetic assays (e.g., fluorometric or colorimetric) to measure IC₅₀ values against targets like tyrosine kinases, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding affinity.
- Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding poses, focusing on hydrophobic interactions between the chloro/trifluoromethyl groups and enzyme active sites .
Q. How should contradictions in biological activity data across studies be addressed?
- Methodological Answer :
- Orthogonal Assays : Validate results using multiple techniques (e.g., SPR for binding affinity and cell-based assays for functional activity).
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing nitro groups with methoxy) to isolate key functional contributors. For example, the trifluoromethyl group’s lipophilicity may enhance membrane permeability but reduce solubility, explaining variability in cellular assays .
Q. What strategies can optimize the compound’s derivatives for enhanced bioactivity?
- Methodological Answer :
- Functional Group Modification : Introduce electron-donating groups (e.g., -OCH₃) to the benzamide ring to modulate electronic effects and improve target engagement.
- Metabolic Stability Testing : Use liver microsome assays to assess CYP450-mediated degradation and guide structural tweaks (e.g., fluorination to block metabolic hotspots) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
